5-Sulfooxymethylfurfural sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

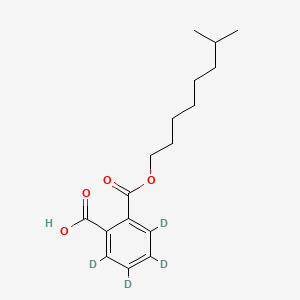

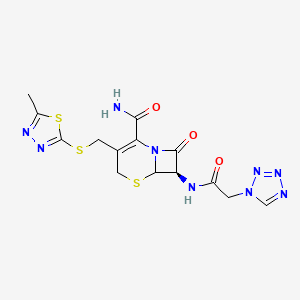

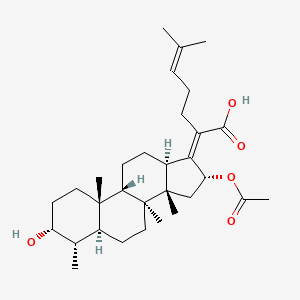

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule isInChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .Wissenschaftliche Forschungsanwendungen

Mutagenic and Carcinogenic Potential

5-Sulfooxymethylfurfural (SMF), derived from 5-hydroxymethylfurfural (HMF) during the Maillard reaction in cooked foods, exhibits mutagenic and carcinogenic properties. Studies have highlighted its potential to induce mutations and carcinogenesis, notably exhibiting higher skin tumor-initiating activity than its precursor HMF. The intrinsic mutagenicity of SMF was observed in experiments with Salmonella typhimurium and its carcinogenic potential was further established through animal studies (Surh et al., 1994).

Interaction with Chitosan

SMF has been utilized in the modification of chitosan, a natural polymer. The reaction between chitosan and 5-formyl-2-furansulfonic acid, sodium salt (a derivative of SMF), under mild conditions, yielded N-sulfofurfuryl chitosan sodium salt. This modified chitosan demonstrated the ability to form precipitates with metal ions, suggesting its potential application in metal ion removal from solutions (Muzzarelli, 1992).

Lack of Colonic Aberrant Crypt Foci Induction

Contrary to some previous studies on HMF, extensive studies in mice showed that SMF did not induce aberrant crypt foci (ACF) in the colon. This suggests that SMF may not have the same carcinogenic potential in the colon as previously thought (Florian et al., 2012).

Antioxidant Properties

SMF has been implicated in studies focusing on antioxidant properties. For instance, zinc complexes of morin-5'-sulfonate, involving SMF, were synthesized and characterized. These complexes showed significant antioxidant activity, even more effective than natural flavonoids, suggesting the potential of SMF derivatives in enhancing antioxidant properties (Pieniążek et al., 2014).

Application in Batteries

SMF derivatives have found applications in battery technology. Sodium sulfonate groups substituted anthraquinone, a derivative of SMF, showed promising results as an organic cathode material in potassium batteries. The study demonstrated good cycling stability and capacity retention, indicating the potential of SMF derivatives in developing high-performance organic electrode materials for batteries (Zhao et al., 2018).

Wirkmechanismus

- Primary Targets : SMF is derived from 5-Hydroxymethylfurfural (HMF), an intermediate product in the Maillard reaction—a series of non-enzymatic reactions triggered during cooking or sterilization of foods containing reducing sugars and amino acids .

- Resulting Changes : This activation may lead to mutagenic effects, as SMF induces dose-dependent increases in His+ revertants in Salmonella typhimurium TA100. Ascorbic acid inhibits its mutagenicity .

- Skin Tumor Initiating Activity : Topically applied SMF derivatives (sulfooxymethyl and chloromethyl) exhibit higher skin tumor initiating activity than the parent HMF compound .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)